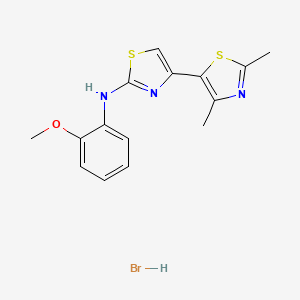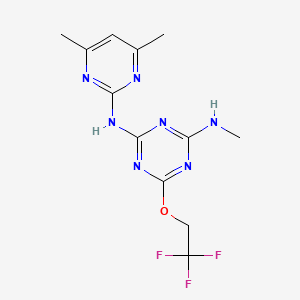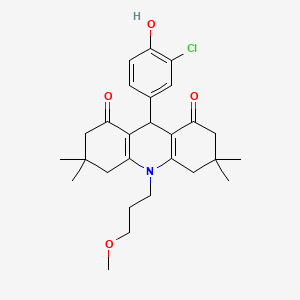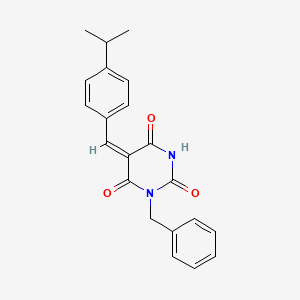
N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a member of the indole-based synthetic cannabinoids, which are designed to mimic the effects of the natural cannabinoids found in the cannabis plant. MMB-2201 has gained attention among researchers due to its potential therapeutic applications in the treatment of various diseases.
作用機序
N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes. It binds to the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. By binding to these receptors, this compound can modulate the activity of various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can reduce pain and inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It can also induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. In addition, this compound can protect neurons from oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide is its potency, which allows researchers to study its effects at low concentrations. However, its potent psychoactive effects can be a limitation, as it can lead to unwanted side effects in animal models. In addition, the complex synthesis of this compound can make it difficult to obtain high-quality samples for research purposes.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide. One area of interest is its potential use in the treatment of chronic pain, as it has been shown to have potent analgesic effects. Another area of research is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide is synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 2-bromo-3-methylbenzoic acid. The resulting intermediate is then reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to form the final product. The synthesis of this compound is complex and requires careful control of reaction conditions to ensure high yield and purity.
科学的研究の応用
N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties. In addition, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2.BrH/c1-9-14(21-10(2)16-9)12-8-20-15(18-12)17-11-6-4-5-7-13(11)19-3;/h4-8H,1-3H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUKEWBARIZNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=CC=C3OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(4-iodophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5213079.png)
![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213097.png)
![N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5213098.png)

![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,4,5-trimethoxybenzyl)amine](/img/structure/B5213110.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5213115.png)

![11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5213127.png)


![2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)
![ethyl 4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5213154.png)
